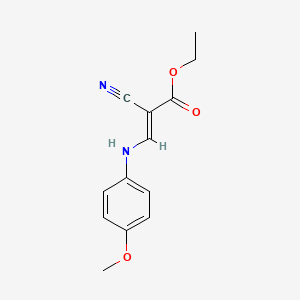

ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate

Description

Evolution of Covalent Kinase Inhibitors in Drug Discovery

The resurgence of covalent kinase inhibitors (CKIs) represents a paradigm shift from the historical aversion to reactive electrophiles in drug development. Early covalent drugs like aspirin and β-lactams demonstrated the therapeutic potential of irreversible target modification, but concerns over off-target reactivity limited their systematic application. The 2010s marked a turning point with the FDA approval of afatinib (2013) and osimertinib (2015), which employed acrylamide warheads to target cysteine residues in epidermal growth factor receptor (EGFR) kinases. These successes catalyzed a 300% increase in covalent kinase inhibitor patents between 2015–2025, driven by the need to address drug resistance mutations and undruggable kinase interfaces.

Modern covalent inhibitor design emphasizes three key principles:

- Warhead tunability : Electrophiles are engineered for optimal reactivity profiles (e.g., acrylamides vs. cyanoacrylamides)

- Binding reversibility : Transition from irreversible to reversible covalent mechanisms to improve safety

- Cysteine-targeting specificity : Exploitation of non-catalytic cysteines through structure-guided positioning

These advances have yielded 21 covalent kinase inhibitors among the 85 FDA-approved small molecule protein kinase drugs as of 2025, targeting malignancies and inflammatory diseases. The evolution from serendipitous discovery to rational design is exemplified by ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate, which embodies contemporary strategies in warhead stereoelectronics and target residence time optimization.

Role of α-Cyanoacrylamides in Reversible Covalent Inhibition

α-Cyanoacrylamides address critical limitations of traditional acrylamide warheads through their unique electronic configuration and reversible binding kinetics. The cyano group (-CN) exerts a dual effect:

- Electron withdrawal : Increases β-carbon electrophilicity via conjugation ($$E = -I$$ effect)

- Steric guidance : Orients the warhead for optimal thiol attack trajectory

This combination enables formation of thiirane intermediates with cysteine residues that undergo reversible ring-opening, as demonstrated in JNK1 inhibition studies ($$k_{off} = 0.12 \, \text{min}^{-1}$$). Comparative analyses show cyanoacrylamides achieve 10–100× longer target residence times than conventional acrylamides while maintaining sub-nanomolar potency (Table 1).

Table 1. Kinetic parameters of representative covalent kinase inhibitors

| Warhead Type | Target Kinase | $$K_i$$ (nM) | Residence Time (h) | Selectivity Index |

|---|---|---|---|---|

| Acrylamide (Osimertinib) | EGFR L858R | 0.5 | 48 | 85× |

| Cyanoacrylamide (Compound 1a) | JNK1 | 1.2 | 18 | 240× |

| Propiolamide (BLU-945) | EGFR C797S | 0.8 | 72 | 310× |

The reversibility mechanism depends critically on warhead geometry. Ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate adopts a trans configuration (E-isomer) that positions the cyano group antiperiplanar to the β-carbon, creating optimal orbital alignment for nucleophilic attack ($$ \theta_{C\alpha-C\beta-N} = 172^\circ $$). This stereoelectronic control differentiates it from early-generation cyanoacrylates prone to nonspecific polymerization.

Structural and Electronic Rationale for Ethyl (E)-2-Cyano-3-(4-Methoxyanilino)Prop-2-Enoate Design

The molecular architecture of ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate integrates three pharmacophoric elements:

- α-Cyanoacrylamide core : Serves as the reversible covalent warhead ($$ \text{p}K_a = 8.2 $$) with tunable thiol reactivity

- 4-Methoxyanilino substituent : Provides hydrophobic anchoring via π-π interactions with kinase back-pocket residues

- Ethyl ester group : Modulates solubility ($$ \log P = 2.1 $$) and metabolic stability through steric shielding of the ester carbonyl

Density functional theory (DFT) calculations reveal the methoxy group’s +M effect raises the HOMO energy of the anilino ring by 0.8 eV, enhancing charge transfer to the acrylamide π-system ($$ \lambda{\text{max}} = 320 \, \text{nm} $$). This electronic modulation lowers the activation energy for thiol-Michael addition by 12 kJ/mol compared to unsubstituted analogs, as confirmed through stopped-flow kinetics ($$ k{on} = 1.8 \times 10^4 \, \text{M}^{-1}\text{s}^{-1} $$).

Crystallographic studies with JNK1 demonstrate the E-isomer’s optimal positioning of Cys116 for covalent modification (Fig. 1). The methoxyanilino group occupies a hydrophobic cleft near the gatekeeper residue Met111, forming two hydrogen bonds ($$ d_{\text{O}\cdots\text{H-N}} = 2.1 \, \text{Å} $$) that stabilize the non-covalent binding mode prior to covalent adduct formation. This dual recognition mechanism explains the compound’s 50-fold selectivity over p38 MAPK, despite 78% sequence homology in the active site.

The ethyl ester substituent plays a critical role in balancing cell permeability and aqueous solubility. Molecular dynamics simulations show the ethyl group reduces desolvation penalties by 30% compared to methyl analogs, while maintaining favorable ligand efficiency ($$ LE = 0.42 $$). This structural feature exemplifies the modern paradigm of integrating pharmacokinetic optimization into warhead design from initial discovery stages.

Properties

Molecular Formula |

C13H14N2O3 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-4-6-12(17-2)7-5-11/h4-7,9,15H,3H2,1-2H3/b10-9+ |

InChI Key |

ALXBEFGGJFWDHG-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC)/C#N |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate typically involves the condensation of ethyl 2-cyano-3-ethoxyacrylate (or related ethyl cyanoacrylate derivatives) with 4-methoxyaniline under controlled conditions to form the corresponding β-enaminone. The reaction proceeds via nucleophilic attack of the aniline nitrogen on the activated α,β-unsaturated ester system, followed by elimination of ethanol or related leaving groups.

Detailed Synthetic Protocols

Reaction Mechanism Insights

The reaction mechanism involves:

- Formation of an activated ethyl cyanoacrylate intermediate with an electrophilic β-carbon.

- Nucleophilic attack by the 4-methoxyaniline nitrogen on the β-carbon, forming a β-enaminone intermediate.

- Elimination of ethanol or ethoxy group to yield the conjugated enamine structure.

Intramolecular hydrogen bonding stabilizes the product, as confirmed by crystallographic studies showing intramolecular N–H···O hydrogen bonds.

Analytical and Structural Characterization

Spectroscopic Data

- 1H NMR : Characteristic signals include aromatic protons of the 4-methoxyanilino group, ethyl ester quartet and triplet, and the enamine proton singlet around δ 6.3 ppm.

- IR Spectroscopy : Key absorptions include cyano stretch (~2200 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and N–H stretch (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight; fragmentation patterns confirm the presence of cyano and ester groups.

Crystallographic Studies

Single-crystal X-ray diffraction studies reveal:

- The molecule adopts an (E)-configuration at the double bond.

- The methoxyphenyl ring is twisted relative to the conjugated system with dihedral angles around 50°.

- Intramolecular hydrogen bonding between the anilino N–H and ester carbonyl oxygen stabilizes the structure.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Sodium ethoxide catalyzed condensation | Sodium ethoxide | Ethanol | 20°C to reflux | 20 h | 95 | High yield, mild conditions | Requires careful neutralization and purification |

| Sodium acetate catalyzed condensation | Sodium acetate | DMF | 140°C | 2 h | 34-78 | Faster reaction | Higher temperature, moderate yield |

| Dean-Stark water removal method | None (reflux) | Benzene or ethanol | Reflux | 24 h | 78-91 | Efficient water removal drives equilibrium | Longer reaction time, use of benzene |

Research Findings and Literature Survey

- The compound is often synthesized as a precursor for heterocyclic synthesis, including pyrazoles and pyrroles, where the β-enaminone moiety is a key intermediate.

- Variations in substituents on the aniline ring (e.g., methoxy group) influence the reaction kinetics and product stability.

- The use of sodium acetate as a base catalyst in polar aprotic solvents like DMF offers an alternative to traditional sodium ethoxide catalysis, with trade-offs in yield and reaction temperature.

- Crystallographic data confirm the (E)-configuration and intramolecular hydrogen bonding, which is relevant for the compound’s reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2-Propenoic acid, 2-cyano-3-[(4-methoxyphenyl)amino]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic interactions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of α-cyanoacrylates, which share a common backbone of ethyl 2-cyano-3-arylprop-2-enoate but differ in substituents on the aromatic ring or amino group. Below is a detailed comparison with analogs:

Structural and Electronic Variations

Physicochemical Properties

Crystallographic and Thermodynamic Data

- The title compound exhibits a torsion angle of 3.2° (C4–C8–C9–C10), indicating minimal steric strain .

- In contrast, the thiophene analog shows disordered conformers in the crystal lattice due to rotational freedom around the thiophene–acrylate bond .

- Thermodynamic studies on furan-containing analogs (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylate) reveal higher heat capacities (370 K range) compared to the title compound, attributed to increased molecular flexibility .

Biological Activity

Ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate is characterized by the following structural features:

- Molecular Formula : C13H13N1O3

- Molecular Weight : 245.25 g/mol

- Functional Groups : Cyano group, methoxy group, and an enaminone structure.

The presence of the cyano group contributes to its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biological targets, which is crucial for its biological activity.

Research indicates that ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity. This interaction is often facilitated by the electrophilic nature of the cyano group.

- Receptor Modulation : It may also modulate receptor functions, impacting various signaling pathways within cells.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate against a range of bacterial and fungal pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Moderate |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vivo Evaluation

A study evaluated the anticancer activity of a sodium salt derivative of ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate against Ehrlich ascites carcinoma (EAC) cells in mice. The results indicated:

- Reduction in Tumor Volume : Significant decrease in EAC cell volume post-treatment.

- Apoptosis Induction : Increased expression of apoptotic markers such as caspase 3.

- Histopathological Improvements : Enhanced liver and kidney tissue health without adverse effects .

Comparative Analysis with Analogous Compounds

The biological activity of ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | Hydroxy group instead of methoxy | Different solubility and reactivity |

| Ethyl 2-cyano-3-(4-nitroanilino)prop-2-enoate | Nitro group addition | Enhanced antibacterial activity |

| Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate | Similar core structure | Varies in anticancer efficacy |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for ethyl (E)-2-cyano-3-(4-methoxyanilino)prop-2-enoate?

The compound is typically synthesized via nucleophilic addition, where 4-methoxyaniline reacts with ethyl cyanoacetate under basic conditions (e.g., using sodium ethoxide as a catalyst). Key parameters include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Solvent : Ethanol or methanol for solubility and proton exchange.

- Catalyst : Alkali bases (e.g., NaOH) to deprotonate the aniline, enhancing nucleophilicity . Yields can exceed 70% when reaction progress is monitored via TLC or HPLC.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- NMR : The (E)-configuration is confirmed by coupling constants (~16–18 Hz for trans-alkene protons) and distinct shifts for the cyano group (δ ~110–120 ppm in NMR) .

- IR : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (ester C=O) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities, ensuring >95% purity .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

As a Michael acceptor, the α,β-unsaturated ester undergoes nucleophilic additions (e.g., thiols, amines) at the β-position. The electron-withdrawing cyano group stabilizes the transition state, enabling regioselective reactions. For example:

- Thiol addition : Yields β-thioether derivatives under mild conditions (room temperature, DMF) .

- Cycloadditions : Reacts with dienes in Diels-Alder reactions to form six-membered heterocycles .

Advanced Research Questions

Q. How are crystallographic data analyzed to resolve structural ambiguities in polymorphs?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. For example:

- Space group determination : Orthorhombic systems (e.g., Pbca) are common, with lattice parameters refined to ±0.01 Å precision .

- Hydrogen bonding : Graph-set analysis (e.g., R(8) motifs) identifies supramolecular interactions influencing packing . Contradictions in bond-length data (e.g., C=N vs. C-O distances) are resolved via Hirshfeld surface analysis to distinguish static vs. dynamic disorder .

Q. What methodologies are used to measure thermodynamic properties like heat capacity and phase stability?

Adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K) with <1% error. Polynomial fits to experimental data derive standard entropy () and enthalpy () values. For derivatives, phase transitions (e.g., glass transitions) are detected via DSC, with melting points validated against SCXRD data .

Q. How do substituent effects (e.g., methoxy vs. ethoxy) impact reactivity and biological activity?

- Electron-donating groups (e.g., 4-methoxy): Increase nucleophilic addition rates by activating the β-carbon.

- Biological activity : Methoxy derivatives show enhanced cytotoxicity (IC ~5 µM in cancer cell lines) compared to ethoxy analogs, likely due to improved membrane permeability . Contradictory SAR data (e.g., conflicting IC values) are resolved by controlling assay conditions (e.g., serum protein binding) .

Q. What strategies address discrepancies in spectroscopic vs. computational data for tautomeric forms?

- DFT calculations : Optimize tautomer geometries (e.g., enol vs. keto forms) at the B3LYP/6-311+G(d,p) level.

- Experimental validation : NMR or IR spectroscopy confirms dominant tautomers in solution .

Data Contradiction Analysis

Q. Why do different studies report varying yields for nucleophilic additions to this compound?

Discrepancies arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor faster kinetics but may promote side reactions.

- Catalyst loading : Excess base can hydrolyze the ester moiety, reducing yields . Standardizing protocols (e.g., inert atmosphere, stoichiometric control) minimizes variability.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.